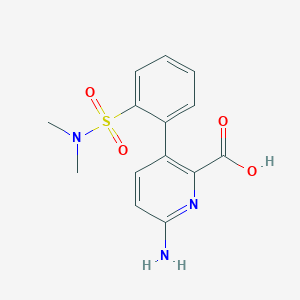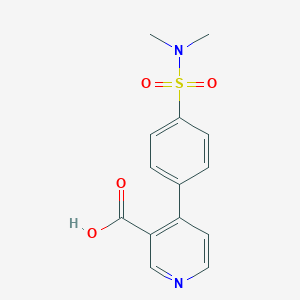
2-(4-N,N-Dimethylsulfamoylphenyl)-4-hydroxypyridine, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-N,N-Dimethylsulfamoylphenyl)-4-hydroxypyridine, 95% (2-DMSHP) is an organic compound belonging to the class of pyridine derivatives. It is a white powder, with a melting point of about 145°C. 2-DMSHP is a widely used reagent in organic synthesis, and has been used in a variety of scientific research applications. In
Mécanisme D'action
2-(4-N,N-Dimethylsulfamoylphenyl)-4-hydroxypyridine, 95% acts as an electrophile in organic synthesis, reacting with nucleophiles such as amines and alcohols. The reaction of 2-(4-N,N-Dimethylsulfamoylphenyl)-4-hydroxypyridine, 95% with amines results in the formation of N-sulfonyl-2-aminopyridines, which are important intermediates in the synthesis of a variety of drugs. The reaction of 2-(4-N,N-Dimethylsulfamoylphenyl)-4-hydroxypyridine, 95% with alcohols results in the formation of 2-alkoxy-4-hydroxypyridines, which can be further modified to yield a variety of other organic compounds.
Biochemical and Physiological Effects
2-(4-N,N-Dimethylsulfamoylphenyl)-4-hydroxypyridine, 95% has no known direct biochemical or physiological effects on humans or other organisms. However, the compounds synthesized using 2-(4-N,N-Dimethylsulfamoylphenyl)-4-hydroxypyridine, 95% may have direct biochemical or physiological effects. For example, N-sulfonyl-2-aminopyridines synthesized using 2-(4-N,N-Dimethylsulfamoylphenyl)-4-hydroxypyridine, 95% are important intermediates in the synthesis of a variety of drugs, such as antifungal agents, anti-inflammatory drugs, and antineoplastic agents.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-N,N-Dimethylsulfamoylphenyl)-4-hydroxypyridine, 95% has several advantages and limitations for laboratory experiments. One advantage is its low cost and availability. 2-(4-N,N-Dimethylsulfamoylphenyl)-4-hydroxypyridine, 95% is widely available and relatively inexpensive, making it an attractive option for laboratory experiments. Another advantage is its ease of use. 2-(4-N,N-Dimethylsulfamoylphenyl)-4-hydroxypyridine, 95% is easy to handle and can be used in a variety of laboratory experiments. However, 2-(4-N,N-Dimethylsulfamoylphenyl)-4-hydroxypyridine, 95% also has several limitations. It is highly flammable and should be handled with caution. It is also toxic and should be handled with appropriate safety precautions.
Orientations Futures
2-(4-N,N-Dimethylsulfamoylphenyl)-4-hydroxypyridine, 95% has potential for use in a variety of future applications. One potential application is the synthesis of novel pharmaceuticals. N-sulfonyl-2-aminopyridines synthesized using 2-(4-N,N-Dimethylsulfamoylphenyl)-4-hydroxypyridine, 95% are important intermediates in the synthesis of a variety of drugs, such as antifungal agents, anti-inflammatory drugs, and antineoplastic agents. 2-(4-N,N-Dimethylsulfamoylphenyl)-4-hydroxypyridine, 95% could also be used in the synthesis of a variety of other organic compounds, such as 2-amino-4-hydroxy-6-methylpyridine, 4-hydroxy-3-methylpyridine, and 2-amino-4-methylpyridine. Finally, 2-(4-N,N-Dimethylsulfamoylphenyl)-4-hydroxypyridine, 95% could be used in the synthesis of novel materials, such as polymers, for use in a variety of applications.
Méthodes De Synthèse
2-(4-N,N-Dimethylsulfamoylphenyl)-4-hydroxypyridine, 95% can be synthesized via two different methods: the classical method and the modern method. The classical method involves the reaction of 4-dimethylaminopyridine with 4-methoxybenzene-sulfonyl chloride, followed by the addition of hydrazine hydrate. The modern method involves the reaction of 4-dimethylaminopyridine with 4-methoxybenzene-sulfonyl chloride, followed by the addition of N,N-dimethylsulfamoylphenylhydrazide. Both methods yield 2-(4-N,N-Dimethylsulfamoylphenyl)-4-hydroxypyridine, 95% in 95% purity.
Applications De Recherche Scientifique
2-(4-N,N-Dimethylsulfamoylphenyl)-4-hydroxypyridine, 95% has been used in a variety of scientific research applications. It has been used in the synthesis of N-sulfonyl-2-aminopyridines, which are important intermediates in the synthesis of a variety of drugs, such as antifungal agents, anti-inflammatory drugs, and antineoplastic agents. 2-(4-N,N-Dimethylsulfamoylphenyl)-4-hydroxypyridine, 95% has also been used in the synthesis of a variety of other organic compounds, such as 2-amino-4-hydroxy-6-methylpyridine, 4-hydroxy-3-methylpyridine, and 2-amino-4-methylpyridine.
Propriétés
IUPAC Name |
N,N-dimethyl-4-(4-oxo-1H-pyridin-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-15(2)19(17,18)12-5-3-10(4-6-12)13-9-11(16)7-8-14-13/h3-9H,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGGWCAJAGJBVJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=CC(=O)C=CN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














